molecular formula C14H17N3O B7892253 4-Cyano-N-(m-tolyl)piperidine-1-carboxamide

4-Cyano-N-(m-tolyl)piperidine-1-carboxamide

Cat. No.: B7892253
M. Wt: 243.30 g/mol
InChI Key: AIWHUGXERKEZFC-UHFFFAOYSA-N
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Description

4-Cyano-N-(m-tolyl)piperidine-1-carboxamide is a synthetic unsymmetrical urea derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a piperidine ring substituted at the 4-position with a cyano group, which is carboxamide-linked to an m-tolyl (meta-methylphenyl) ring system. Unsymmetrical urea derivatives, such as this one, are essential structural motifs found in a wide array of biologically active compounds and are known for their relevance in the development of enzyme inhibitors, antiviral agents, and selective receptor modulators . The synthesis of this specific compound falls under a broader class of reactions that utilize modern, metal-free coupling methodologies between amines and amides, employing hypervalent iodine reagents as coupling mediators . This method is particularly valuable for its mild reaction conditions and broad functional group compatibility, which is crucial for the late-stage functionalization of complex molecules in pharmaceutical development . The presence of the piperidine scaffold is a common feature in many pharmaceuticals, and its modification with a cyano group can profoundly influence the molecule's electronic properties, binding affinity, and metabolic stability. This makes this compound a valuable intermediate or target molecule for researchers working in high-throughput screening, structure-activity relationship (SAR) studies, and the design of novel therapeutic agents. This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-cyano-N-(3-methylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-11-3-2-4-13(9-11)16-14(18)17-7-5-12(10-15)6-8-17/h2-4,9,12H,5-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWHUGXERKEZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-N-(m-tolyl)piperidine-1-carboxamide typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the cyano and carboxamide groups. One common method involves the reaction of piperidine with m-tolyl isocyanate in the presence of a suitable catalyst to form the desired carboxamide. The cyano group can be introduced through a subsequent reaction with a cyanating agent such as cyanogen bromide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as automated synthesis and purification systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-N-(m-tolyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or carboxamide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4-Cyano-N-(m-tolyl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural features.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyano-N-(m-tolyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and carboxamide groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Features and Modifications

The activity of piperidine carboxamides is highly dependent on:

  • Substituents on the piperidine ring (e.g., cyano, amino, or halogen groups).
  • Aryl/heteroaryl groups on the carboxamide (e.g., m-tolyl, fluorophenyl, bromopyridinyl).
  • Side chains influencing solubility and target binding.
Table 1: Structural Comparison of Selected Piperidine Carboxamides
Compound Name Piperidine Substituent Aryl Group Key Biological Activity (IC50 or Binding Affinity) Reference
4-Cyano-N-(m-tolyl)piperidine-1-carboxamide 4-CN m-tolyl Not explicitly reported; inferred from analogs -
4-Amino-N-(m-tolyl)piperidine-1-carboxamide 4-NH2 m-tolyl Hydrochloride salt; no activity data
N-(m-tolyl) derivatives (7a-n) Varied (e.g., mercapto-triazolyl) m-tolyl 15-LOX inhibition (IC50: <7 μM for 7e, 7j, etc.)
3-[3-(4-Fluorophenyl)...piperidine-1-carboxamide 3-fluorophenyl-oxadiazole 2-methylphenyl High anti-TB binding affinity
4-((3-bromopyridin-2-yl)oxy)-N-(m-tolyl)... 3-bromopyridinyloxy m-tolyl Molecular weight: 390.3; no activity data

Physicochemical and Pharmacokinetic Properties

  • Solubility and Permeability: The 4-cyano group may improve solubility (polarity) compared to amino derivatives (e.g., 4-amino-N-(m-tolyl)piperidine-1-carboxamide hydrochloride) but could reduce blood-brain barrier (BBB) penetration due to increased hydrophilicity .
  • Metabolic Stability: N-demethylation pathways () suggest that methyl groups on piperidine or aryl rings may influence metabolic clearance. The cyano group could resist oxidation, enhancing stability .

Biological Activity

4-Cyano-N-(m-tolyl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, as well as its mechanism of action and structure-activity relationship (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H14N2O
  • Molecular Weight : 230.26 g/mol

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In a study involving various derivatives, it was found that the compound showed activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) that suggests potential for further development as an anti-tuberculosis agent .

Anticancer Properties

The anticancer activity of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines, particularly in human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13) cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death .

Cell Line IC50 (µM) Mechanism of Action
MCF-715.63Induction of apoptosis via caspase activation
CEM-136.3Inhibition of cell proliferation
U-9372.0Apoptotic pathway modulation

Structure-Activity Relationship (SAR)

The SAR studies have highlighted the importance of specific functional groups in enhancing biological activity. Modifications at the piperidine ring and the introduction of electron-withdrawing groups have been shown to improve potency against various cancer cell lines.

Key Findings from SAR Studies:

  • Substituent Variations : The presence of a cyano group at the 4-position significantly enhances biological activity.
  • Piperidine Modifications : Alterations in the piperidine moiety can lead to variations in activity, with certain substitutions improving selectivity and potency against target enzymes .
  • Analog Testing : A series of analogs were synthesized and tested, revealing that specific substitutions could either enhance or diminish activity, emphasizing the need for careful design in drug development.

The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors related to apoptosis and cell proliferation pathways. The compound's ability to modulate these pathways suggests its potential use in targeted therapies.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound led to increased levels of p53 protein, a key regulator in the apoptotic pathway, indicating its role as a potential anticancer agent .
  • Antitubercular Activity : In another study, high-throughput screening revealed that this compound effectively inhibited Mycobacterium tuberculosis, suggesting its utility in developing new treatments for tuberculosis .

Q & A

Q. What are the established synthetic routes for 4-Cyano-N-(m-tolyl)piperidine-1-carboxamide, and how can purity be optimized?

A multi-step synthesis is typically employed, starting with functionalization of the piperidine ring followed by carboxamide coupling. For example, analogous compounds (e.g., N-(dichlorobenzyl)piperidine-4-carboxamides) are synthesized via condensation reactions between activated carboxylic acid derivatives and substituted amines under inert conditions . Purity optimization involves HPLC (≥98% purity) and recrystallization using solvents like ethanol or acetonitrile. Post-synthesis characterization via 1H^1H/13C^{13}C-NMR and IR spectroscopy ensures structural fidelity .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction (SC-XRD) at 293 K is the gold standard. For structurally similar piperidine carboxamides, SC-XRD reveals key parameters (e.g., space group P21/cP2_1/c, unit cell dimensions a=13.286A˚,b=9.1468A˚a = 13.286 \, \text{Å}, b = 9.1468 \, \text{Å}) and intermolecular forces such as N–H···O hydrogen bonds and π-π stacking between aromatic rings. These interactions are critical for lattice stabilization and polymorph prediction .

Q. What analytical techniques are recommended for validating molecular identity and purity?

  • NMR Spectroscopy : 1H^1H-NMR (DMSO-d6d_6) resolves proton environments (e.g., piperidine CH2_2 at δ 1.42–3.67 ppm; aromatic protons at δ 7.16–8.87 ppm) .
  • IR Spectroscopy : Stretching vibrations (e.g., C=O at 1644 cm1^{-1}, CN at 2220 cm1^{-1}) confirm functional groups .
  • Elemental Analysis : Validates stoichiometry (e.g., %C/%N deviations <0.5% indicate purity) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict electronic properties (HOMO-LUMO gaps, dipole moments) and binding affinities. Molecular docking with target proteins (e.g., carbonic anhydrase) identifies favorable substituents at the m-tolyl or cyano positions. Reaction path simulations using software like Gaussian or ORCA minimize trial-and-error synthesis .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

Discrepancies between solution (NMR) and solid-state (SC-XRD) structures often arise from conformational flexibility. For example, piperidine ring puckering may differ between phases. Hybrid approaches include:

  • Variable-temperature NMR to probe dynamic behavior.
  • Cross-validation with solid-state NMR or Raman spectroscopy.
  • Computational conformational sampling (e.g., molecular dynamics) .

Q. How do substituent effects on the m-tolyl group influence physicochemical properties?

Systematic SAR studies using logPP, solubility, and pKa measurements reveal trends. For instance:

  • Electron-withdrawing groups (e.g., -CN) increase metabolic stability but reduce solubility.
  • Methyl groups (m-tolyl) enhance lipophilicity, impacting membrane permeability. These properties are quantified via HPLC retention times and shake-flask partitioning .

Methodological Tables

Table 1: Key Crystallographic Parameters for Analogous Piperidine Carboxamides

ParameterValue (Example from )
Space GroupP21/cP2_1/c
Unit Cell (Å)a=13.286a = 13.286, b=9.1468b = 9.1468, c=10.957c = 10.957
RR-factor0.072
H-bond DistanceN–H···O = 2.89 Å

Table 2: NMR Chemical Shifts for Core Functional Groups

Group1H^1H-NMR (δ, ppm)13C^{13}C-NMR (δ, ppm)
Piperidine CH2_21.42–3.6724.8–48.6
Aromatic C7.16–8.87115.4–144.4
Carboxamide C=O-168.2–175.2

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